2,2,12-Trimethyltridecane-1,11-diamine
Description
2,2,12-Trimethyltridecane-1,11-diamine (CAS: 74926-27-5) is a branched aliphatic diamine with the molecular formula C₁₆H₃₆N₂ . Its structure consists of a tridecane backbone substituted with methyl groups at positions 2, 2, and 12, and terminal primary amine groups at positions 1 and 11 . Key physicochemical properties include a calculated XlogP (hydrophobicity parameter) of 4.7, indicative of high lipophilicity .
Properties
CAS No. |
74926-27-5 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
2,2,12-trimethyltridecane-1,11-diamine |
InChI |
InChI=1S/C16H36N2/c1-14(2)15(18)11-9-7-5-6-8-10-12-16(3,4)13-17/h14-15H,5-13,17-18H2,1-4H3 |
InChI Key |
NLXRGHSNLCETNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCCCCCCCC(C)(C)CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl Hexamethylene Diamine (CAS: 26520-58-0)
- Formula : C₉H₂₂N₂
- Structure : A shorter-chain diamine (hexane backbone) with trimethyl branches at positions 2,2,4 or 2,4,4 .
- Properties : Lower molecular weight (156.3 g/mol) and reduced hydrophobicity (predicted XlogP ~2.5) compared to 2,2,12-trimethyltridecane-1,11-diamine.
- Applications : Primarily used in epoxy curing and corrosion inhibitors due to its compact structure and reactivity .
1,10-Decanediamine,N1,N1,N10,N10-tetramethyl- (CAS: 1938-62-1)
- Formula : C₁₄H₃₂N₂
- Structure: Decane backbone with dimethylamino groups at both termini.
- Properties : Higher nitrogen content (14.3% vs. 10.9% in the target compound) and lower XlogP (~3.8) due to terminal dimethyl substitution.
- Applications : Functions as a surfactant or catalyst in organic synthesis .
Comparative Physicochemical Properties
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | XlogP | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 74926-27-5 | C₁₆H₃₆N₂ | ~256.5 | 4.7 | Long-chain, branched methyl groups |
| Trimethyl Hexamethylene Diamine | 26520-58-0 | C₉H₂₂N₂ | 156.3 | ~2.5 | Short-chain, compact branching |
| 1,10-Decanediamine,N,N,N',N'-tetramethyl- | 1938-62-1 | C₁₄H₃₂N₂ | 228.4 | ~3.8 | Terminal dimethylamino groups |
Functional and Performance Differences
Thermal and Mechanical Behavior
- The longer chain and branching in this compound reduce crystallinity, improving flexibility in polymers compared to linear diamines. However, its high hydrophobicity (XlogP 4.7) may limit compatibility with hydrophilic matrices .
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